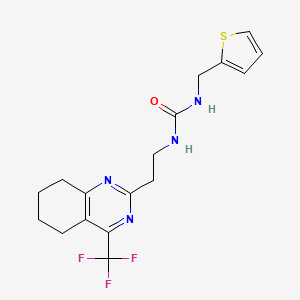

1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H19F3N4OS and its molecular weight is 384.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N4OS, with a molecular weight of approximately 408.42 g/mol. The structure features a thiophene ring, a trifluoromethyl group, and a tetrahydroquinazoline moiety, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with urea derivatives in the presence of appropriate catalysts or under specific conditions such as microwave irradiation. This method enhances yield and purity while minimizing by-products.

Antimicrobial Activity

Research indicates that compounds containing urea and thiourea moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain urea derivatives achieved over 80% growth inhibition of Phomopsis obscurans at concentrations as low as 30 μM .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. For example, compounds with structural similarities exhibited IC50 values ranging from 11.0 to 25.0 μg/mL against several cancer cell lines, indicating moderate cytotoxicity . The presence of the trifluoromethyl group is believed to enhance these effects due to its electron-withdrawing properties.

Anti-inflammatory Properties

Compounds in this class have also been evaluated for anti-inflammatory activity. In particular, studies on thiourea derivatives have shown promising results in reducing inflammation markers in human cell lines . The mechanism is thought to involve inhibition of pro-inflammatory cytokines.

Case Studies

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene and quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases . The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and thus improve membrane permeability, leading to increased antibacterial potency.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of quinazoline derivatives. The compound's structure allows it to interact with specific pathways involved in inflammation, potentially inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Cancer Therapeutics

The compound's ability to modulate cell signaling pathways linked to cancer progression has been investigated. Quinazoline derivatives have shown promise in inhibiting tumor growth by interfering with the activity of specific kinases involved in cancer cell proliferation . The trifluoromethyl group contributes to the stability and bioactivity of these compounds, making them suitable candidates for further development as anticancer drugs.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Efficacy | Compounds similar to 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea demonstrated superior activity against Staphylococcus aureus compared to standard treatments. | Indicates potential for developing new antibiotics from this chemical scaffold. |

| Inhibition of COX Enzymes | The compound exhibited IC50 values indicating effective inhibition of COX enzymes in vitro. | Suggests utility in treating conditions like arthritis or other inflammatory disorders. |

| Cancer Cell Line Studies | Significant reduction in proliferation rates of various cancer cell lines was observed upon treatment with related compounds. | Supports further exploration as an anticancer therapeutic agent. |

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea?

- Methodology : The synthesis involves multi-step reactions starting with functionalized precursors. For example:

- Step 1 : Formation of the tetrahydroquinazolin core via cyclization of trifluoromethyl-substituted intermediates under anhydrous conditions (e.g., using dichloromethane as a solvent and collidine as a base) .

- Step 2 : Coupling the thiophen-2-ylmethyl group to the urea linker via nucleophilic substitution or carbodiimide-mediated reactions. Silica gel chromatography (petroleum ether/ethyl acetate gradients) is critical for purification .

- Key reagents : Trifluoromethyl-substituted amines, thiophene derivatives, and coupling agents like EDC/HOBt.

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoromethyl integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Chromatography : TLC (Rf values) and HPLC for purity assessment .

- Physicochemical data : Melting point ranges (e.g., 90–210°C for similar urea derivatives) and solubility profiles in polar/non-polar solvents .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Antimicrobial activity : Quinazolinone-urea derivatives show GI₅₀ values of 16–50 µM against S. aureus and E. coli, with ciprofloxacin as a positive control .

- Enzyme inhibition : The urea moiety acts as a hydrogen bond donor/acceptor, targeting proteases or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent variation : Replace the trifluoromethyl group with cyano or nitro groups to modulate electron-withdrawing effects .

- Heterocycle substitution : Swap thiophene with furan or pyridine to alter π-π stacking interactions .

- Activity assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase panels) or antiproliferative screens (e.g., NCI-60 cell lines) .

- Data interpretation : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or VEGFR2 .

Q. How can contradictory bioactivity data across similar compounds be resolved?

- Root causes :

- Impurity interference : Residual solvents or side products (e.g., unreacted tetrazine) may skew results. Re-purify via recrystallization or column chromatography .

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use internal controls .

- Statistical approaches : Apply Design of Experiments (DoE) to isolate critical variables (e.g., pH, temperature) affecting bioactivity .

Q. What computational strategies enhance reaction efficiency for scaling up synthesis?

- Tools :

- Quantum chemical calculations : Optimize transition states and intermediates using Gaussian or ORCA .

- Machine learning : Train models on reaction yield datasets to predict optimal solvent/base combinations .

- Case study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error steps by 40% .

Q. How does the compound’s solubility impact formulation for in vivo studies?

- Challenges : Low aqueous solubility due to hydrophobic trifluoromethyl and thiophene groups.

- Solutions :

- Co-solvent systems : Use DMSO/PEG-400 mixtures for intravenous administration .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

- Hypothesis : The tetrahydroquinazolin core mimics ATP-binding pockets in kinases, while the urea linker forms hydrogen bonds with catalytic residues .

- Validation :

- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

- Mutagenesis studies : Replace key amino acids (e.g., Lys in ATP-binding sites) to confirm binding dependencies .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4OS/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-8-21-16(25)22-10-11-4-3-9-26-11/h3-4,9H,1-2,5-8,10H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHHBTANIWMWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)NCC3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.